6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine
Description
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine is a halogenated quinoline derivative with a methyl substitution at the N4 position of the diamine moiety. Its molecular structure combines a quinoline core with fluorine and iodine substituents at positions 6 and 8, respectively, and a methyl group at the N4 position of the 3,4-diamine side chain.
Properties
Molecular Formula |
C10H9FIN3 |
|---|---|
Molecular Weight |
317.10 g/mol |
IUPAC Name |
6-fluoro-8-iodo-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9FIN3/c1-14-10-6-2-5(11)3-7(12)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
MCGNYSNHKHJWKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=C(C2=NC=C1N)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the fluorination of a quinoline derivative followed by iodination and subsequent methylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
8-Fluoro-6-iodoquinoline-3,4-diamine (CAS 2091447-16-2)
- Structure : Differs by lacking the N4-methyl group.
- Properties : Molecular weight 303.07 (C₉H₇FIN₃) vs. 317.10 for the methylated analog. The absence of the methyl group may reduce lipophilicity, impacting blood-brain barrier penetration for CNS applications .
- Applications : Serves as a precursor for further alkylation or arylation reactions.
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine (CAS 2091448-26-7)
- Structure : Bromo and chloro substituents at positions 6 and 5; retains the N4-methyl group.
- Synthetic Utility : Demonstrates adaptability in halogen substitution strategies for tuning bioactivity.
| Compound | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|
| 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine | F (6), I (8), N4-Me | 317.10 | Enhanced lipophilicity |
| 8-Fluoro-6-iodoquinoline-3,4-diamine | F (6), I (8) | 303.07 | Precursor for alkylation |
| 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine | Br (6), Cl (5), F (8), N4-Me | 334.43 | Increased steric bulk |
Isoquinoline Derivatives
8-Fluoro-3,4-dihydroisoquinoline
- Structure: Isoquinoline core with fluorine at position 8 and a partially saturated ring.
- Applications: Used to synthesize 8-amino-tetrahydroisoquinolines via fluorine–amine exchange.
- Synthesis: Relies on directed lithiation and nucleophilic aromatic substitution, contrasting with the quinoline-based target’s synthesis (details unspecified in evidence).
Diamine-Containing Heterocycles
Triazine Derivatives (e.g., DPA-TRZ)
- Structure: Triazine core with diamine-linked aromatic donors (e.g., triphenylamine).
- Properties: Exhibit thermally activated delayed fluorescence (TADF) for OLEDs, highlighting the role of diamine groups in electronic transitions. Unlike the quinoline-based target, triazines prioritize optoelectronic over biological applications .
Primaquine Analogs (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline)
- Structure: Methoxyquinoline with an extended alkylamino chain.
- Properties : Antimalarial activity via redox cycling; the target compound’s iodo/fluoro substituents may reduce metabolic instability compared to primaquine’s methoxy group .
DNA Intercalators
ICI (8-(chloromethyl)-9'-purine-2,6-diamine)
- Structure : Purine core with chloromethyl and diamine groups.
- Activity: Strong DNA intercalator (greater than doxorubicin). The target compound’s quinoline core and halogen substituents may offer similar planar intercalation, with iodine enhancing van der Waals interactions .
IC2 (6-methylquinazoline-2,4-diamine)
- Structure : Quinazoline core with methyl and diamine groups.
- Comparison: Both IC2 and the target compound use diamine motifs for DNA binding, but the quinoline scaffold’s larger surface area may improve intercalation kinetics .
Research Findings and Implications
- Halogen Effects : Iodo and fluoro substituents in the target compound improve electrophilic reactivity and metabolic stability compared to chloro/bromo analogs .
- Synthetic Flexibility: Lithiation and nucleophilic substitution routes (as in isoquinoline synthesis) could be adapted for modular derivatization of the target compound .
Biological Activity
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine features a quinoline core with halogen substitutions that may influence its biological activity. The molecular formula is C10H9F I N3, with a molecular weight of approximately 287.1 g/mol. The presence of fluorine and iodine atoms can enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Recent studies have indicated that 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine has shown promising anticancer activity. In vitro studies using human cancer cell lines have reported the following IC50 values:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF-7 (breast cancer) | 25 |
These findings indicate that the compound could inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to apoptosis.
Case Studies
A recent study evaluated the effects of 6-Fluoro-8-iodo-N4-methylquinoline-3,4-diamine on various cancer cell lines. The results indicated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, suggesting a mechanism for its antiproliferative effects .
Another investigation focused on its antimicrobial properties against drug-resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
